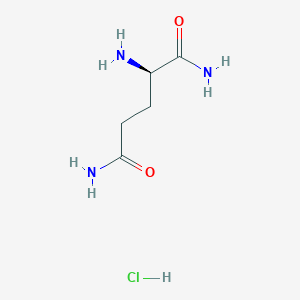

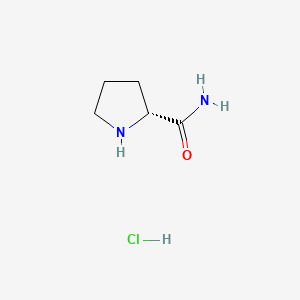

(R)-Pyrrolidine-2-carboxamide hydrochloride

Übersicht

Beschreibung

Pyrrolidine-2-carboxamide is a type of compound known as a carboxamide, which is an organic compound that contains a carbonyl (C=O) group attached to an amine group. The “®” indicates that this compound is a specific enantiomer, or spatial arrangement of atoms, which can significantly affect its properties and interactions with other molecules1.

Synthesis Analysis

While I couldn’t find specific synthesis methods for “®-Pyrrolidine-2-carboxamide hydrochloride”, the synthesis of similar compounds often involves reactions such as reductive amination or transamination2. These methods can be used to introduce the amine group into the molecule.

Molecular Structure Analysis

The molecular structure of a compound like “®-Pyrrolidine-2-carboxamide hydrochloride” would likely involve a five-membered ring (due to the pyrrolidine backbone) with a carboxamide group attached. The exact structure would depend on the specific locations of these groups3.Chemical Reactions Analysis

Again, while specific reactions involving “®-Pyrrolidine-2-carboxamide hydrochloride” are not available, carboxamides in general can undergo a variety of reactions. These include hydrolysis, reduction, and reactions with Grignard reagents4.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “®-Pyrrolidine-2-carboxamide hydrochloride” would depend on its specific structure. Factors such as solubility, melting point, and reactivity could be influenced by the presence of the carboxamide group and the pyrrolidine backbone6.Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Applications

- Summary of the Application : Ion exchange resins (IER) have received considerable attention from pharmaceutical scientists because of their versatile properties as drug delivery vehicles .

- Methods of Application : IER are used for drug delivery technologies, including controlled release, transdermal, nasal, topical, and taste masking . Drug resin complexation converts the drug to an amorphous form leading to improved drug dissolution .

- Results or Outcomes : Several IER products for oral and peroral administration have been developed for immediate release and sustained release purposes .

-

Synthesis of Anti-allergic Drugs

- Summary of the Application : Histamine plays an important role in the pathophysiological mechanism of allergic diseases, and the antagonistic effect of histamine has become an important way to study anti-allergic drugs .

- Methods of Application : The anti-allergic drugs used in clinical practice are mainly H1 receptor antagonists . There are many varieties of H1 receptor antagonists in clinical applications, which can be divided into ethylenediamine antagonists, amino ether antagonists, propylamine antagonists, tricyclic antagonists, piperazine antagonists, and piperidine antagonists depending on their chemical structures .

- Results or Outcomes : This research progress of allergic reactions with histamine H1 receptor antagonists expounds the important aspects of the design and synthesis of various new compounds .

-

Drug Delivery Systems

- Summary of the Application : Synthetic ion exchange resins have been used in pharmacy and medicine for taste masking or controlled release of drugs .

- Methods of Application : Drug resin complexation converts the drug to an amorphous form leading to improved drug dissolution . Several studies have reported the use of IER for drug delivery at the desired site of action .

- Results or Outcomes : Research over the last few years has revealed that IER are equally suitable for drug delivery technologies, including controlled release, transdermal, nasal, topical, and taste masking .

-

Design and Synthesis of New Compounds

- Summary of the Application : The research progress of allergic reactions with histamine H1 receptor antagonists expounds the important aspects of the design and synthesis of various new compounds .

- Methods of Application : There are many varieties of H1 receptor antagonists in clinical applications, which can be divided into ethylenediamine antagonists, amino ether antagonists, propylamine antagonists, tricyclic antagonists, piperazine antagonists, and piperidine antagonists depending on their chemical structures .

- Results or Outcomes : This article mainly reviews the research progress of allergic reactions with histamine H1 receptor antagonists and expounds the important aspects of the design and synthesis of various new compounds .

Safety And Hazards

The safety and hazards associated with a compound like “®-Pyrrolidine-2-carboxamide hydrochloride” would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure7.

Zukünftige Richtungen

The future directions for a compound like “®-Pyrrolidine-2-carboxamide hydrochloride” could involve further research into its properties and potential applications. This could include studying its synthesis, reactions, and potential uses in fields such as medicine or materials science8.

Please note that this information is based on similar compounds and general chemical principles, and may not accurately represent the specific properties of “®-Pyrrolidine-2-carboxamide hydrochloride”. Further research would be needed to obtain more accurate and specific information.

Eigenschaften

IUPAC Name |

(2R)-pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKSDAVTCKIENY-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673769 | |

| Record name | D-Prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Pyrrolidine-2-carboxamide hydrochloride | |

CAS RN |

50894-62-7 | |

| Record name | D-Prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-pyrrolidine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.